Ophiobolin C

Übersicht

Beschreibung

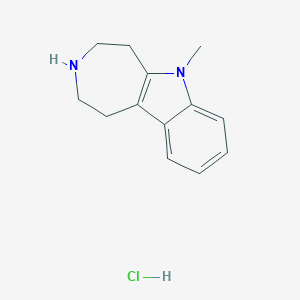

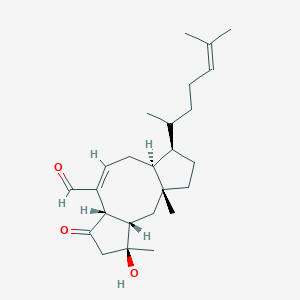

Ophiobolin C is a sesterterpenoid, a class of terpenoids containing five isoprene units . It is produced by many species of the genus Bipolaris . It has a hydroxy group at position 3, an oxo group at positions 5, a formyl group at position 7, and double bonds at positions 7-8 and 19-20 .

Synthesis Analysis

The biosynthesis of Ophiobolin C involves multiple gene clusters in Aspergillus ustus . The biosynthesis pathway of Ophiobolin K in Aspergillus ustus 094102 was fully explained, especially an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both Ophiobolin F and Ophiobolin C .Molecular Structure Analysis

Ophiobolin C has a tricyclic 5-8-5 carbotricyclic skeleton . Its molecular formula is C25H38O3 .Chemical Reactions Analysis

The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .Physical And Chemical Properties Analysis

Ophiobolin C has a molecular weight of 386.6 g/mol . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 512.4±50.0 °C at 760 mmHg, vapour pressure of 0.0±3.0 mmHg at 25°C, enthalpy of vaporization of 90.2±6.0 kJ/mol, flash point of 277.8±26.6 °C, index of refraction of 1.545, molar refractivity of 114.8±0.3 cm3, and molar volume of 363.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Cancer Research

Ophiobolin C has been identified as a compound with significant cytotoxicity, making it a potential candidate for cancer treatment research. Studies have shown that it can induce cell death in various human cancer cell lines, including colon adenocarcinoma, liver cancer, gastric cancer, lung adenocarcinoma, and ovarian adenocarcinoma cells . The mechanism of action is still under investigation, but it’s believed that Ophiobolin C disrupts cellular processes, leading to apoptosis.

Herbicide Development

The phytotoxic properties of Ophiobolin C suggest its use as a natural herbicide. It has been observed to cause symptoms in green foxtail that resemble those caused by fungal pathogens, indicating its potential to control this weed . The development of herbicides based on Ophiobolin C could provide an eco-friendly alternative to synthetic chemicals.

Fungal Pathogenicity Studies

Ophiobolin C is produced by certain fungal strains and plays a role in their pathogenicity. Understanding the production and role of Ophiobolin C in fungal life cycles can help in developing strategies to combat fungal diseases in crops .

Biosynthesis Mechanism Research

Research into the biosynthesis of Ophiobolin C provides insights into the complex pathways of secondary metabolite production in fungi. This can lead to the discovery of novel enzymes and pathways that could be harnessed for the synthesis of other valuable compounds .

Cell Biology

The ability of Ophiobolin C to induce cell death can be used to study the intricate processes of apoptosis and necrosis. This can contribute to a better understanding of cell cycle regulation and the development of new therapeutic strategies .

Transport Mechanisms in Fungi

Ophiobolin C has been used to study the transport mechanisms within fungal cells. It’s been found that certain transporters can move Ophiobolin C between cellular compartments, which is crucial for maintaining cell growth despite the compound’s toxicity .

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMYIADTRHIMY-BNFAVABNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiobolin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has the biosynthetic pathway of Ophiobolin C been fully elucidated?

A2: Yes, recent research has successfully unveiled the complete biosynthetic pathway of Ophiobolin C in Aspergillus ustus 094102. [] Key findings include the identification of an unclustered oxidase, OblCAu, which catalyzes a crucial dehydrogenation step in the pathway. [] This research provides valuable insights into the enzymatic processes involved in Ophiobolin C production.

Q2: What is known about the transport of Ophiobolin C within the fungal cells?

A3: Studies indicate that Ophiobolin C, alongside its derivative Ophiobolin K, is actively transported from the cell interior to a space between the cell wall and membrane. [] This transport, mediated by the protein OblDAu, is believed to be a protective mechanism employed by the fungus to mitigate the potential growth-inhibiting effects of Ophiobolin accumulation within the cell. []

Q3: Are there any structural features of Ophiobolins that are crucial for their biological activity, particularly against leukemia cells?

A4: Research suggests that the presence of a hydroxy group at the C3 position, an aldehyde group at C21, and an A/B-cis ring structure within the Ophiobolin scaffold are crucial for potent activity against leukemia cells. [] These structural features appear to correlate with the induction of apoptosis in leukemia cells at nanomolar concentrations. [] Ophiobolin derivatives lacking these specific features exhibit significantly reduced or no activity against leukemia cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.